N-(2-methoxycyclohexyl)aniline
Description
The exact mass of the compound (2-methoxycyclohexyl)phenylamine is 205.146664230 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxycyclohexyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWUEFRPZLVRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-98-5 | |
| Record name | N-(2-Methoxycyclohexyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355381-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Studies of Formation Reactions
The formation of the C-N bond in N-(2-methoxycyclohexyl)aniline is typically facilitated by a metal catalyst, which orchestrates the coupling of an amine (2-methoxycyclohexylamine) and an aryl halide. The following sections explore the proposed mechanisms based on well-established catalytic systems.
The most prevalent method for this type of transformation is the Palladium-catalyzed Buchwald-Hartwig amination. The generally accepted catalytic cycle for the formation of an N-aryl amine from a primary amine like 2-methoxycyclohexylamine is illustrated below. acs.orgnih.gov
The cycle involves three fundamental steps:
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with an aryl halide (e.g., bromobenzene). This step involves the cleavage of the carbon-halogen bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a Pd(II)-aryl-halide intermediate. acs.org
Amine Coordination and Deprotonation : The primary amine, 2-methoxycyclohexylamine, coordinates to the Pd(II) complex. Subsequent deprotonation by a base (e.g., sodium tert-butoxide) forms a palladium-amido complex. nsf.gov This step is crucial as the deprotonated amine is a much more potent nucleophile.
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired this compound product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov
A competing, though often less efficient, pathway is the Copper-catalyzed Ullmann condensation. This reaction typically requires higher temperatures. The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve Cu(I)/Cu(III) or radical-based pathways. acs.org
The choice of ligand coordinated to the metal center is paramount in controlling the efficiency and outcome of the N-arylation reaction.
In Palladium-catalyzed systems , bulky, electron-rich phosphine (B1218219) ligands are critical. nih.gov Biarylphosphine ligands, such as RuPhos and BrettPhos, are particularly effective. nih.govnih.gov
Steric Hindrance : The bulk of the ligand promotes the final reductive elimination step, which is often rate-limiting, by creating a sterically crowded metal center.
Electron-donating Properties : Electron-rich ligands stabilize the Pd(0) state and increase the rate of the initial oxidative addition step.
Catalyst Stability : Ligands prevent the precipitation of palladium black, a common mode of catalyst deactivation, by stabilizing the monomeric palladium species in solution. acs.org
The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine without competing in the coupling reaction. chemrxiv.org
In Copper-catalyzed systems , ligands such as diamines, amino acids, or 1,3-diketones can accelerate the reaction, allowing for milder conditions. acs.orgresearchgate.net These ligands are believed to stabilize the copper catalyst and facilitate the coupling process.
| Ligand Family | Metal Catalyst | Key Function | Relevant Findings |
| Biaryl Phosphines (e.g., RuPhos, BrettPhos) | Palladium | Accelerate oxidative addition and reductive elimination; enhance catalyst stability. nih.govnih.gov | Ligand structure dictates the rate-limiting step of the catalytic cycle. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Palladium | Strong σ-donors, provide high thermal stability to the catalyst. nih.gov | Effective for coupling challenging substrates, including heteroaryl chlorides. |
| Tartramide Ligands | Copper | Promote reaction at room temperature; enable use of weaker bases. researchgate.net | Detailed kinetic studies show complex dependencies on ligand structure and reactant concentrations. researchgate.net |
| Diamine Ligands (e.g., 1,10-Phenanthroline) | Copper | Classic ligands for Ullmann coupling; increase solubility and reactivity of the copper salt. acs.org | Shown to have similar reactivity to ligand-free systems under certain basic conditions. acs.org |
Modern synthetic methods increasingly employ photoredox catalysis, often in conjunction with another metal catalyst like nickel, to facilitate C-N bond formation under very mild conditions. nih.gov While a specific photoredox synthesis for this compound has not been reported, the general mechanism offers a plausible alternative pathway.
A typical photoredox dual-catalytic cycle would involve the following:
A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes highly reducing in its excited state. nih.gov
This excited photocatalyst can engage in a single-electron transfer (SET) with the aryl halide, generating an aryl radical.
Concurrently, the Ni(0) catalyst undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. Alternatively, the aryl radical can be trapped by the Ni(0) or Ni(I) species.
The amine coordinates to the nickel center, and following deprotonation and reductive elimination, the desired product is formed.
This approach avoids the high temperatures often required in traditional cross-coupling and can exhibit broad functional group tolerance. beilstein-journals.orgresearchgate.net
Kinetic Investigations
Kinetic studies are crucial for understanding reaction mechanisms, identifying bottlenecks, and optimizing reaction conditions. As no direct kinetic data for this compound exists, this section discusses general findings for analogous N-arylation reactions.
The rate-limiting step (RLS) in transition metal-catalyzed N-arylation is highly dependent on the catalyst system (metal and ligand) and the substrates (amine and aryl halide).
For Buchwald-Hartwig amination , the RLS can be either oxidative addition or reductive elimination. nih.gov
Reductive Elimination as RLS : This is common, especially with electron-rich aryl halides and less bulky ligands. Computational and experimental studies on related systems have shown this to be the case for ligands like RuPhos. nih.gov
Oxidative Addition as RLS : For electron-poor or sterically hindered aryl halides, or with very bulky ligands like BrettPhos, the initial oxidative addition of the aryl halide to the Pd(0) center can become the slowest step in the cycle. nih.govresearchgate.net
For Copper-catalyzed amination , kinetic profiling has often revealed a complex scenario where the reaction rate depends on all components, suggesting that no single step is uniquely rate-limiting under all conditions. Catalyst deactivation can also contribute significantly to the observed kinetics. acs.orgresearchgate.net
The reaction order provides insight into the composition of the transition state of the rate-limiting step.
In Copper-catalyzed N-arylation of alkylamines, reaction progress kinetic analysis (RPKA) has shown a first-order dependence on the total concentrations of the amine, aryl halide, and the copper catalyst. acs.org This suggests that all three components are involved in the rate-determining step.
In Palladium-catalyzed N-arylation , the kinetics are often more complex due to the involvement of off-cycle resting states and catalyst activation steps. For instance, the reaction may show a positive order in the aryl halide and ligand, but a zero or even negative order in the amine, depending on which species is the catalyst resting state. acs.org
Activation parameters, such as the Gibbs free energy of activation (ΔG‡), provide a quantitative measure of the kinetic barrier of a reaction. While specific values for this compound are unavailable, analogous C-N coupling reactions provide a useful reference.
| Reaction Type | Catalyst System | Rate-Limiting Step (Example) | Activation Energy (ΔG‡) (kcal/mol) - Illustrative |
| Pd-catalyzed N-arylation | Pd-BrettPhos / Aniline (B41778) + Aryl Bromide | Oxidative Addition nih.gov | ~25 - 28 |
| Pd-catalyzed N-arylation | Pd-RuPhos / Aniline + Aryl Bromide | Reductive Elimination nih.gov | ~26 - 29 |
| Pt-catalyzed N-arylation | (P-O)Pt(IV) / n-Butylamine | C-N Reductive Elimination nih.govacs.org | ~23.5 - 26 |
| Cu-catalyzed N-arylation | CuI / Tartramide / Benzylamine | Complex/Multiple Influences researchgate.net | Not explicitly determined; reaction proceeds at room temp. |
Note: Activation energy values are illustrative and taken from computational or experimental studies of similar, but not identical, reaction systems. They represent typical energy barriers for individual steps in C-N cross-coupling.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
A complete NMR analysis would provide detailed insight into the molecular structure of N-(2-methoxycyclohexyl)aniline.
¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include distinct peaks for the aromatic protons on the aniline (B41778) ring, the protons on the cyclohexyl ring, the methoxy (B1213986) group protons, and the amine (N-H) proton. The coupling constants (J-values) between adjacent protons would be crucial for determining the relative stereochemistry (cis/trans configuration) of the substituents on the cyclohexyl ring.
¹³C NMR spectroscopy would identify the number of unique carbon environments. Separate signals would be expected for the carbons of the aniline ring, the cyclohexyl ring, and the methoxy group. The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen and nitrogen).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
A data table for predicted NMR shifts would be structured as follows, though specific experimental values are currently unavailable.
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic CH | Data not available | Data not available | Data not available |
| Cyclohexyl CH | Data not available | Data not available | Data not available |
| CH-O | Data not available | Data not available | Data not available |
| CH-N | Data not available | Data not available | Data not available |
| OCH₃ | Data not available | Data not available | Data not available |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key bands would include the N-H stretching vibration (typically around 3300-3500 cm⁻¹ for secondary amines), C-H stretching vibrations for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the C-N stretching vibration (typically 1250-1335 cm⁻¹ for aromatic amines), and the C-O stretching vibration of the methoxy group (around 1075-1150 cm⁻¹). wikieducator.orgspectroscopyonline.commasterorganicchemistry.com The exact positions of these bands provide a fingerprint for the molecule.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique is generally less sensitive to polar functional groups like N-H and O-H compared to IR spectroscopy but is excellent for identifying C-C backbone vibrations. horiba.comresearchgate.net
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | ~3300-3500 | Data not available |
| Aromatic C-H | Stretch | ~3000-3100 | Data not available |
| Aliphatic C-H | Stretch | ~2850-2960 | Data not available |
| C=C (Aromatic) | Stretch | ~1500-1600 | Data not available |
| N-H | Bend | ~1550-1650 | Data not available |
| C-N (Aromatic) | Stretch | ~1250-1335 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated π-systems. The aniline portion of the molecule contains a benzene (B151609) ring, which is a chromophore. The spectrum would likely show absorptions characteristic of the aniline chromophore, typically exhibiting two main absorption bands corresponding to π→π* transitions. researchgate.netresearchgate.netvscht.cz The exact position of the absorption maxima (λ_max) would be influenced by the substitution on the nitrogen atom and the solvent used.
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Transition | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| π→π* (Primary) | Data not available | Data not available | Data not available |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide two critical pieces of information. First, it would determine the precise molecular weight of the compound, allowing for the confirmation of its elemental formula (C₁₃H₁₉NO). Second, by analyzing the fragmentation pattern, the structural connectivity could be confirmed. Expected fragmentation would involve cleavage of the cyclohexyl ring, loss of the methoxy group, and cleavage of the C-N bond connecting the two ring systems. neu.edu.trresearchgate.netnih.govchimia.ch
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₉NO | 205.1467 | Data not available |
| [M-OCH₃]⁺ | C₁₂H₁₆N | 174.1283 | Data not available |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation (if applicable)
If this compound can be synthesized and grown into a single, high-quality crystal, X-ray crystallography could be employed. This technique would provide the definitive three-dimensional structure of the molecule in the solid state. It would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry (cis or trans) of the methoxy and anilino groups on the cyclohexane (B81311) ring. This method is considered the gold standard for structural elucidation. neu.edu.tr
Compound Names
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a basis for understanding molecular structure and reactivity from first principles.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For N-(2-methoxycyclohexyl)aniline, a DFT approach would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometric optimization. This involves finding the coordinates on the potential energy surface where the forces on each atom are effectively zero.
The conformational complexity of this compound, arising from the non-planar cyclohexyl ring and the rotational freedom around the C-N and C-O bonds, makes DFT particularly useful. Calculations would identify the various possible conformers, such as those with the methoxy (B1213986) and aniline (B41778) groups in axial or equatorial positions on the cyclohexane (B81311) ring, and determine their relative energies.
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity; a small HOMO-LUMO gap, for instance, suggests higher reactivity. escholarship.orgnsf.gov
Illustrative Data from a Hypothetical DFT Calculation: Functional: B3LYP, Basis Set: 6-31G(d)
Table 1: Calculated Properties for Conformers of this compound| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Equatorial-Equatorial | 0.00 | -5.21 | -0.15 | 1.85 |
| Axial-Equatorial | 1.25 | -5.28 | -0.12 | 2.10 |
| Equatorial-Axial | 2.10 | -5.35 | -0.18 | 2.50 |
Ab initio (from the beginning) methods are another class of quantum calculations that rely solely on fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energetic information. nih.gov
For this compound, these high-level calculations would be used to refine the energy differences between conformers calculated by DFT. They are especially valuable for investigating reaction mechanisms, such as potential decomposition pathways or the transition states of reactions involving the amine or methoxy group. By calculating the energy barriers of these transition states, one can predict the kinetics of a given reaction.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide static pictures of a few stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape of this compound over time. acs.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.
An MD simulation would reveal how the molecule moves and changes shape at a given temperature. This is particularly insightful for a flexible molecule like this compound, as it would show the transitions between different chair and boat conformations of the cyclohexyl ring and the rotation of the aniline and methoxy substituents. The simulation can provide information on the average time spent in each major conformation and the energy barriers for interconversion between them.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. After performing a geometric optimization and frequency calculation using methods like DFT, one can generate theoretical spectra.
For this compound, this would include:
Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the stretching and bending of bonds, which can be directly compared to an experimental IR spectrum to confirm the structure and identify characteristic peaks for the N-H, C-O, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the local electronic environment and are invaluable for assigning peaks in an experimental NMR spectrum, especially for a molecule with many similar protons and carbons.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR N-H Stretch (cm⁻¹) | 3405 | 3410 |
| IR C-O Stretch (cm⁻¹) | 1098 | 1105 |
| ¹H NMR (methoxy -OCH₃, ppm) | 3.35 | 3.38 |
In Silico Structure-Reactivity and Structure-Property Relationship Studies
In silico studies leverage computational models to predict the properties and reactivity of a molecule. escholarship.org For this compound, this involves using the electronic structure data generated from quantum chemical calculations to derive various molecular descriptors.
These descriptors, such as electrostatic potential maps, molecular orbital shapes, and atomic charges, can be used to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. For example, the electrostatic potential map could indicate regions of the molecule that are electron-rich (likely to interact with electrophiles) or electron-poor (likely to interact with nucleophiles). These models can predict properties like solubility, lipophilicity, or potential biological activity by comparing the descriptors of this compound to those of known compounds. acs.orgrsc.org
Chemical Reactivity and Derivatization of N 2 Methoxycyclohexyl Aniline
Functionalization at the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline moiety is a primary site for functionalization due to the lone pair of electrons, which imparts nucleophilic and basic properties. Common transformations include N-alkylation and N-acylation.
N-Alkylation: The secondary amine can be alkylated to form tertiary amines. This reaction typically involves the use of alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. psu.edu The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. For instance, the use of a mild base and a polar aprotic solvent can favor mono-alkylation. The reactivity in N-alkylation can be influenced by the steric hindrance of the bulky 2-methoxycyclohexyl group and the electronic properties of the aniline ring. google.com
N-Acylation: Acylation of the aniline nitrogen is a common method to introduce carbonyl-containing functional groups, forming amides. This is typically achieved by reacting N-(2-methoxycyclohexyl)aniline with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. beilstein-journals.org These N-acyl derivatives can exhibit different chemical and physical properties compared to the parent amine, and the amide functionality can be a precursor for further transformations. beilstein-journals.org The formation of N-acyl derivatives can also serve as a protecting group strategy to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org
Table 1: Examples of Functionalization Reactions at the Aniline Nitrogen
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Amide |
Transformations on the Cyclohexyl Moiety, Including Stereochemical Control
The cyclohexyl ring presents opportunities for various transformations, with the stereochemical outcome being a key consideration due to the existing stereocenter at the 2-position.
Oxidation: The secondary carbon atoms of the cyclohexane (B81311) ring can be oxidized to introduce carbonyl or hydroxyl groups. The position of oxidation will be influenced by the directing effects of the methoxy (B1213986) and anilino substituents. The stereochemistry of the starting material will play a crucial role in the stereochemical outcome of the product.
Substitution Reactions: While direct substitution on the cyclohexane ring is challenging, it can be achieved through radical-mediated processes or by prior functionalization. For example, conversion of a C-H bond to a C-Br bond could be followed by nucleophilic substitution. The stereochemistry of these reactions would need careful control, potentially using neighboring group participation from the methoxy or anilino groups to achieve high stereoselectivity. masterorganicchemistry.com
Ring-Opening and Rearrangement: Under specific conditions, such as treatment with strong acids or Lewis acids, the cyclohexane ring could undergo rearrangement or ring-opening reactions. The stability of the resulting carbocation intermediates would dictate the feasibility and outcome of such transformations.
Table 2: Potential Transformations on the Cyclohexyl Moiety
| Transformation | Potential Reagents | Potential Product Feature | Stereochemical Consideration |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., CrO₃, PCC) | Ketone or alcohol | Dependent on starting material's stereochemistry and reagent approach |
| Halogenation | Radical initiators (e.g., NBS, AIBN) | Halogenated cyclohexane | Potential for diastereomeric mixtures |
Modifications of the Methoxy Group
The methoxy group is a key feature of the molecule and can be a handle for further derivatization.
O-Demethylation: The most common transformation of a methoxy group is its cleavage to a hydroxyl group. wikipedia.org This O-demethylation is typically achieved using strong protic acids like HBr or HI, or with Lewis acids such as BBr₃. nih.gov The resulting secondary alcohol on the cyclohexane ring opens up a new range of synthetic possibilities, including oxidation to a ketone or esterification. The reaction conditions for demethylation need to be carefully chosen to avoid undesired side reactions on the aniline moiety. wikipedia.org
Ether Synthesis: While less common, it is conceivable to displace the methoxy group under harsh conditions, though this is generally difficult on an aliphatic ether. A more plausible approach would be to first demethylate to the alcohol and then perform a Williamson ether synthesis to introduce different alkyl or aryl groups.
Table 3: Modifications Involving the Methoxy Group
| Reaction Type | Common Reagents | Product Functional Group |
|---|---|---|
| O-Demethylation | BBr₃, HBr | Secondary Alcohol |
| Ether Synthesis (via alcohol) | NaH, Alkyl halide | New Ether |
Regioselective and Chemoselective Synthetic Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. durgapurgovtcollege.ac.in
Regioselective Aromatic Functionalization: The aniline ring is activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. libretexts.org However, the bulky N-substituent may sterically hinder the ortho-positions, potentially favoring para-substitution. By converting the amine to an amide, the directing effect can be modulated, and steric hindrance increased, further influencing the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts reactions. libretexts.org Recent advances in C-H functionalization offer powerful tools for the regioselective introduction of substituents onto the aniline ring, often guided by a directing group. nih.gov
Chemoselectivity: Given the different nature of the functional groups (amine, ether, aromatic ring, aliphatic ring), chemoselective transformations are highly relevant. For example, the aniline nitrogen is significantly more nucleophilic than the ether oxygen, allowing for selective N-alkylation or N-acylation without affecting the methoxy group under appropriate conditions. rsc.orgsemanticscholar.org Similarly, catalytic hydrogenation would likely reduce the aromatic ring under conditions that leave the cyclohexane ring intact, although forcing conditions could lead to the reduction of both. The choice of reagents and catalysts is paramount in dictating which part of the molecule reacts. research-solution.com
Table 4: Examples of Regio- and Chemoselective Transformations
| Reaction Type | Key Control Element | Selective Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | Steric hindrance of N-substituent | Favored para-substitution |
| N-Acylation | Nucleophilicity difference | Selective reaction at the aniline nitrogen |
| C-H Functionalization | Directing group strategy | Regioselective substitution on the aniline ring |
Exploration of Molecular Interactions in Biological Systems Non Clinical Contexts
In Vitro Studies of Molecular Binding to Isolated Biological Targets (e.g., Enzymes, Receptors)
The N-(2-methoxycyclohexyl)aniline scaffold is a constituent part of more complex molecules designed to interact with specific biological targets. While studies on the parent compound are not widely documented, derivatives incorporating the (methoxycyclohexyl)aniline moiety have been investigated for their binding to various enzymes and receptors. ontosight.aiontosight.ai For example, compounds with an aniline (B41778) group are often researched for their capacity to bind to biological targets like enzymes, which could lead to the development of new therapeutic agents. ontosight.ai
Research into aniline derivatives has shown binding activity against a range of enzymes critical in cellular processes. Derivatives have been designed and synthesized to target and inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov In the realm of cancer research, novel 4-anilinoquinazoline (B1210976) derivatives have been evaluated for their interaction with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases involved in tumor growth and progression. ijcce.ac.ir Similarly, 2-substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, other important targets in oncology. mdpi.com The binding of these varied aniline-based compounds underscores the utility of the aniline scaffold in achieving specific molecular recognition at the active sites of diverse enzymes.
Furthermore, the interaction of aniline derivatives extends to microbial enzymes. A notable example is the targeting of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, by novel bacterial topoisomerase inhibitors (NBTIs) that incorporate aniline fragments. mdpi.comnih.gov Another key bacterial target is NADH dehydrogenase (NDH-2), which has been inhibited by various quinoline (B57606) and quinolone-based derivatives containing aniline-like structures. nih.gov These studies collectively demonstrate that the N-cyclohexylaniline core can be effectively incorporated into larger molecules to achieve specific binding to a wide array of isolated biological targets in vitro.
Mechanistic Investigations of Enzyme Inhibition or Modulation in Cell-Free Systems
Understanding the precise mechanism by which a compound affects enzyme function is crucial. For derivatives related to this compound, mechanistic studies, often combining enzyme kinetics and computational modeling, have provided insights into their inhibitory actions in cell-free systems.
Molecular docking simulations have been instrumental in elucidating binding modes. For instance, the docking of an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative into the active site of CDK2 helped to visualize the probable binding interactions responsible for its inhibitory activity. nih.gov Similarly, docking studies of 4-anilinoquinazoline derivatives with EGFR and VEGFR-2 have been used to understand their binding energies and interactions with key amino acid residues in the kinase domains. ijcce.ac.ir In one study, a potent derivative showed effective binding with VEGFR-2, with a calculated binding energy of -8.24 kcal/mol. ijcce.ac.ir
In the context of antimicrobial agents, the mechanism of NDH-2 inhibition by quinoline derivatives has been explored. nih.gov NDH-2 is a flavoenzyme that transfers electrons from NADH to menaquinone; inhibitors disrupt this vital process in bacterial energy metabolism. nih.gov The mechanism is believed to involve key hydrogen-bonding interactions between the inhibitor and the NDH-2 protein. nih.gov For NBTIs targeting bacterial DNA gyrase, the mechanism involves interaction with the enzyme-DNA complex. nih.gov Crystal structures have revealed that specific moieties on the aniline-like portion of the inhibitors can establish strong interactions, such as halogen bonds, with the enzyme, which are responsible for their potent inhibitory activity. mdpi.com
Studies on tubulin-targeting agents with a cyclopenta[d]pyrimidine core, to which various N-substituted anilines (including N-(4-methoxycyclohexyl)aniline derivatives) were attached, used molecular modeling to explain their activities. nih.gov Docking these compounds into the colchicine (B1669291) binding site of tubulin helped rationalize why some derivatives were potent inhibitors while others were not, based on their electrostatic surface potential and fit within the binding pocket. nih.gov
Application as Molecular Probes in Biological Research
The structural features of aniline-based compounds make them suitable for development into molecular probes for studying biological systems. nih.gov Molecular probes are tools used to detect and visualize specific molecules or processes, and fluorescent probes are particularly valuable for their sensitivity and use in bioimaging. thermofisher.com
Aniline derivatives have been incorporated into photo-activatable or "caged" probes. nih.gov These probes are inactive until exposed to light, which provides high spatial and temporal control over their activity, allowing researchers to study cellular signaling dynamics with precision. nih.gov For instance, a caged, cell-permeable derivative of the second messenger IP₃ has been used in intact living cells to study its intracellular receptors. nih.gov
Furthermore, the aniline scaffold is a component of various fluorescent organic small molecule probes (FOSMPs). mdpi.com These probes are designed to detect key biological substances like reactive oxygen species or specific enzymes. Boronate-based fluorescent probes, for example, often use an aniline-type nitrogen atom. frontiersin.org The reactivity of the boronate group with specific biological oxidants leads to a chemical transformation that "turns on" the fluorescence of the molecule, allowing for detection. frontiersin.org The design of these probes often involves masking the amine group of the aniline moiety to decrease its electron density, which is then unmasked upon reaction with the target analyte, resulting in a change in fluorescence. frontiersin.org
The following table provides examples of probe types that utilize aniline-related structures.
| Probe Type | Application | Mechanism of Action | Reference |
| Caged IP₃ Probe | Assay of intracellular IP₃ receptors in living cells | Photo-activation by light releases the active molecule, allowing precise spatial and temporal control of receptor activation. | nih.gov |
| Boronate-Based Probes | Detection of biological oxidants (e.g., H₂O₂) | Oxidation of the boronate group leads to the unmasking of an amine group in the reporting molecule, causing a "turn-on" fluorescence signal. | frontiersin.org |
| FOSMPs for Bioimaging | Visualization of key substances and processes in cells | Various mechanisms, including excited-state intramolecular proton transfer (ESIPT), lead to changes in fluorescence upon interaction with the target. | mdpi.com |
Scaffold Design and Chemical Space Exploration for Ligand Discovery
The core structure of a molecule, or its scaffold, is the starting point for designing new and improved compounds. The this compound structure represents a scaffold that can be systematically modified to explore chemical space and discover new ligands with desired biological activities. ontosight.aiscienceopen.com This process, often involving strategies like scaffold hopping, is a cornerstone of modern drug discovery. nih.gov
The discovery of new anticancer agents often relies on exploring the chemical space around a known active scaffold. Researchers have synthesized large series of derivatives based on a core structure to find compounds with improved potency and better pharmacological profiles. nih.govijcce.ac.irmdpi.comdovepress.com For example, starting from a 2-anilino-4-triazolpyrimidine scaffold identified as a CDK4 inhibitor, researchers incorporated different pharmacophores to create dual inhibitors of both CDKs and histone deacetylases (HDACs). dovepress.com Similarly, structural modifications of a cyclopenta[d]pyrimidine core, including the attachment of an N-(4-methoxycyclohexyl)-N-methylamine group, led to the discovery of potent microtubule targeting agents. nih.gov
This approach is not limited to cancer research. In the development of antibacterials, the scaffold of novel bacterial topoisomerase inhibitors (NBTIs) was modified to explore interactions beyond the typical halogen bonding, leading to new insights into how these compounds inhibit bacterial growth. mdpi.comnih.gov Structural simplification is another effective strategy, where a complex lead molecule is broken down into simpler analogs to identify the essential pharmacophore and improve properties like synthetic accessibility and metabolic stability. scienceopen.com The this compound scaffold, with its distinct aniline and substituted cyclohexyl parts, offers multiple points for modification, making it a valuable template for chemical space exploration in the search for new bioactive ligands. ontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Studies for Molecular Recognition in in vitro assays
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. drugdesign.org For compounds related to the this compound scaffold, extensive SAR studies have been conducted to optimize their interaction with biological targets.
In the development of inhibitors for Mycobacterium tuberculosis (Mtb) NDH-2, SAR studies on quinolone derivatives revealed critical structural requirements for activity. nih.gov These studies showed that:
An -NH₂ group on the quinolone ring is crucial.
The phenyl ring at position 2 is generally preferred over other groups.
Specific substitutions on the quinolone A ring, such as 7-OCH₃, are favorable.
Any substitution on the N1 nitrogen leads to a loss of activity. nih.gov
Similarly, for NBTIs targeting bacterial DNA gyrase, SAR studies demonstrated the importance of the substituent on the aniline ring. mdpi.comnih.gov A comparison of derivatives with p-methylphenyl and p-bromophenyl groups showed that the bromo analogues were generally more potent against Gram-positive bacteria, highlighting the role of halogen bonding. nih.gov Conversely, replacing the halogen with a p-aminophenyl group completely abolished both enzyme inhibitory and antibacterial activity. mdpi.comnih.gov
In the field of oncology, SAR studies of 4-anilinoquinazoline derivatives as EGFR/VEGFR-2 inhibitors showed that substituents on the aniline ring and the side chain at the C-7 position of the quinazoline (B50416) core significantly impact cytotoxicity against cancer cells. ijcce.ac.ir For cyclopenta[d]pyrimidine-based tubulin inhibitors, replacing the oxygen atom of a 4'-methoxy group on an aniline ring with sulfur or nitrogen (isosteric replacement) was explored to modulate activity. The resulting N-methyl-4-methylthioaniline derivative was found to be more potent than its methoxy (B1213986) counterpart. nih.gov
The table below summarizes key SAR findings for aniline derivatives against various targets.
| Compound Series | Target | Key SAR Findings | Reference |
| Quinolone Derivatives | Mtb NDH-2 | -NH₂ group is critical; specific substitutions (e.g., 7-OCH₃) enhance activity; N1 substitution is detrimental. | nih.gov |
| NBTIs | Bacterial DNA Gyrase | p-Halogen on the aniline ring is crucial for potency; p-amino group abolishes activity. | mdpi.comnih.gov |
| 4-Anilinoquinazolines | EGFR/VEGFR-2 | Substituents on both the aniline ring and quinazoline core modulate cytotoxic activity. | ijcce.ac.ir |
| Cyclopenta[d]pyrimidines | Tubulin | Isosteric replacement of 4'-methoxy on the aniline ring with a methylthio group increased potency. | nih.gov |
In Vitro Antimicrobial Activity and Structure-Activity Relationship Studies (e.g., against specific bacterial/fungal strains)
The aniline scaffold is a component of many compounds investigated for their antimicrobial properties. ontosight.ai In vitro assays are used to determine the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that prevents visible growth of a microorganism.
A study on pyrimidoisoquinolinquinones, which incorporate aniline derivatives, demonstrated activity against multidrug-resistant Gram-positive bacteria. nih.gov The SAR analysis of forty synthesized compounds, with varying functional groups on the quinone core, showed that all inhibited Gram-positive pathogens with MIC values ranging from 0.5 to 64 µg/mL. One derivative was found to be more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the standard drug vancomycin. nih.gov
In the development of novel bacterial topoisomerase inhibitors (NBTIs), a series of analogues were tested against a panel of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The results, summarized in the table below, show potent activity against Gram-positive strains like S. aureus and weaker activity against Gram-negative strains like E. coli. The SAR clearly indicated that analogues with a p-bromophenyl group were significantly more active than those with a p-aminophenyl group, which were essentially inactive (MIC > 128 µg/mL). mdpi.comnih.gov
Another study evaluated new 4-alkoxy-2-arylquinoline derivatives for their antimicrobial activity. These compounds showed the most promising results against Mycobacterium smegmatis, a non-pathogenic model for tuberculosis research, with MIC values between 62.5 and 500 µg/mL. tubitak.gov.tr The series with a meta-fluoro substitution on the 2-phenyl ring was the most active against M. smegmatis, with MICs in the 62.5-125 µg/mL range. tubitak.gov.tr
| Compound Series | Bacterial Strain(s) | MIC Range (µg/mL) | Key SAR Findings | Reference |
| Pyrimidoisoquinolinquinones | Gram-positive bacteria (e.g., MRSA) | 0.5 - 64 | Hydrophobicity and chain length of substituents on the quinone core modulate activity. | nih.gov |
| NBTI Analogues | S. aureus, S. pneumoniae | 0.015 - >128 | p-Bromo analogues are potent against Gram-positives; p-amino analogues are inactive. | mdpi.comnih.gov |
| 4-Alkoxy-2-arylquinolines | M. smegmatis | 62.5 - 500 | m-Fluoro substitution on the 2-phenyl ring enhanced activity; alkyl chain length was also a factor. | tubitak.gov.tr |
In Vitro Antioxidant Activity and Mechanistic Considerations
Aniline derivatives have been evaluated for their potential as antioxidants, which are molecules that can neutralize harmful free radicals. mdpi.com The antioxidant capacity is typically measured using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. tubitak.gov.trresearchgate.netacademicjournals.org
Mechanistically, anilines are structurally similar to phenols and can act as antioxidants through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom from its N-H group to a free radical. mdpi.comfrontiersin.org In the SET mechanism, the aniline molecule donates an electron to the radical. mdpi.comfrontiersin.org A comparative study found that anilines have scavenging abilities comparable to phenols, with electron-donating groups on the aniline ring generally increasing activity and electron-withdrawing groups decreasing it. mdpi.com
A study on N-(methoxysalicylidene) anilines confirmed that these compounds display antioxidant activities. researchgate.net The results showed that an electron-donating methoxy group on the compound increased its antioxidant capacity, consistent with the general trend observed for anilines. researchgate.net Another investigation of 4-alkoxy-2-arylquinoline derivatives found that they exhibited antioxidant activity in both DPPH and FRAP assays. tubitak.gov.tr Interestingly, this study revealed that the length of the alkoxy chain was negatively correlated with antioxidant capacity, meaning shorter chains led to better activity. tubitak.gov.tr
The following table outlines common in vitro antioxidant assays and the proposed mechanisms for aniline derivatives.
| Assay | Principle | Mechanism | Findings for Aniline Derivatives | Reference |
| DPPH Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Primarily HAT or SET | Activity is influenced by substituents; electron-donating groups enhance activity. Shorter alkyl chains on related quinolines showed better activity. | tubitak.gov.trmdpi.comacademicjournals.org |
| FRAP | Measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex, resulting in a colored product. | SET | 4-alkoxy-2-arylquinoline derivatives demonstrated reducing power, which decreased with increasing alkyl chain length. | tubitak.gov.tr |
| Phosphomolybdenum Assay | Measures the reduction of Mo(VI) to Mo(V) by the antioxidant, forming a green phosphate/Mo(V) complex. | SET | N-(methoxysalicylidene) anilines showed antioxidant capacity, with electron-donating groups improving performance. | researchgate.net |
Applications in Catalysis and Catalytic Chemistry
Design of N-(2-methoxycyclohexyl)aniline-based Ligands for Metal-Catalyzed Transformations
The design of effective ligands is a cornerstone of homogeneous catalysis, where the ligand sphere around a metal center dictates its catalytic activity and selectivity. The structure of this compound, featuring a secondary amine, an aryl group, and an ether functionality on a cyclohexane (B81311) scaffold, presents several points for potential coordination with a metal center, making it an interesting candidate for ligand design.
The nitrogen atom of the aniline (B41778) group and the oxygen atom of the methoxy (B1213986) group can act as a bidentate N,O-ligand. Such chelating ligands are known to enhance the stability and performance of metal catalysts. The electronic properties of the aniline ring can be tuned by introducing substituents, which in turn can modulate the electron-donating ability of the nitrogen atom and influence the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the electronic and steric properties of phosphine (B1218219) ligands are crucial for catalyst activity and longevity. acs.org Similarly, the substituents on aniline-derived ligands can impact the efficiency of metal-catalyzed reactions. mdpi.com
Research on related systems has demonstrated the utility of N,O-bidentate ligands in various transformations. For example, Schiff-base ligands derived from anilines bearing alkoxy substituents have been employed in polymerization reactions, where the position and number of methoxy groups influence the catalytic activity. mdpi.com While these are not direct examples using this compound, they provide a blueprint for how its structural features could be harnessed.
The development of palladium catalysts for C-H olefination of aniline derivatives highlights the importance of the ligand in directing the reaction to a specific position. The use of a Pd/S,O-ligand system has been shown to favor para-selective olefination with high yields. nih.govacs.org This underscores the potential for designing ligands based on the this compound scaffold to achieve specific selectivities in metal-catalyzed C-H functionalization reactions.
Table 1: Examples of Metal-Catalyzed Transformations Influenced by Ligand Design
| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Finding |
| Amination of Aryl Halides | Palladium | Sterically hindered chelating alkylphosphines | High efficiency and selectivity with low catalyst loading. nih.gov |
| C-H Olefination of Anilines | Palladium | S,O-bidentate ligand | High para-selectivity in the olefination of various aniline derivatives. nih.govacs.org |
| Ring-Opening Polymerization | Aluminum, Zinc | Schiff-base ligands with alkoxy substituents | Methoxy substituents on the aniline-derived moiety enhance catalytic activity. mdpi.com |
This table presents data from related systems to illustrate the principles of ligand design that could be applied to this compound-based ligands.
Organocatalytic Roles of Aniline Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Aniline derivatives are frequently employed in organocatalytic reactions, where they can participate in various activation modes.
One prominent role of aniline derivatives is in reactions proceeding through enamine or iminium ion intermediates. However, the secondary amine in this compound is part of an aniline structure, which is less basic and a weaker nucleophile than aliphatic secondary amines. The direct involvement of the aniline nitrogen in forming enamines with carbonyl compounds is less common but can be facilitated under certain conditions.
More relevant are reactions where the aniline moiety itself undergoes transformation or directs the reactivity of other substrates. For example, aniline derivatives have been used in catalytic asymmetric cyclizative rearrangements with vicinal diketones to produce chiral 2,2-disubstituted indolin-3-ones. nih.gov In these reactions, catalyzed by a chiral phosphoric acid, the aniline acts as a 1,3-binucleophile. nih.gov
Furthermore, aniline derivatives are substrates in photoredox-catalyzed reactions. For instance, a dehydrogenative strategy has been developed for aniline synthesis from cyclohexanones and amines, where a photoredox and cobalt-based catalytic system facilitates the aromatization. scispace.com While this is a synthesis of anilines, it showcases the compatibility of the aniline moiety with modern catalytic methods.
Table 2: Organocatalytic Reactions Involving Aniline Derivatives
| Reaction Type | Catalyst | Role of Aniline Derivative | Product |
| Asymmetric Cyclizative Rearrangement | Chiral Phosphoric Acid | 1,3-Binucleophile | 2,2-disubstituted indolin-3-ones nih.gov |
| Calcium-Catalyzed Dehydrative aza-Friedel-Crafts | Calcium salt | Nucleophile | Mannich-type products qub.ac.uk |
This table provides examples of the reactivity of aniline derivatives in organocatalytic transformations, suggesting potential roles for the aniline part of this compound.
Asymmetric Catalysis Utilizing Chiral Cyclohexylamine (B46788) Moieties
The cyclohexane ring in this compound can exist as different stereoisomers (e.g., cis and trans), and each of these can be resolved into enantiomers. This inherent chirality in the cyclohexylamine backbone is a valuable feature for asymmetric catalysis. Chiral amines and their derivatives are widely used as catalysts or ligands to induce enantioselectivity in chemical reactions.
The synthesis of enantiomerically pure cyclohexylamine derivatives is an active area of research, with biocatalytic methods offering efficient routes to single diastereomers. rsc.org These chiral building blocks are then incorporated into more complex molecules that can serve as chiral ligands or organocatalysts.
While there are no specific reports on the use of chiral this compound in asymmetric catalysis, the principle is well-established with other chiral cyclohexylamine derivatives. For example, chiral diamine catalysts derived from cinchona alkaloids, which bear an aniline moiety, have been used for the highly enantioselective isomerization of β,γ-unsaturated cyclohexenones. acs.org
The stereochemical information embedded in the chiral cyclohexylamine framework of a ligand can effectively control the spatial arrangement of reactants around a metal center, leading to the preferential formation of one enantiomer of the product. Similarly, in organocatalysis, the chiral amine can form chiral intermediates, such as iminium ions or enamines, that direct the approach of a nucleophile.
Table 3: Asymmetric Reactions Using Chiral Amine-Based Catalysts/Ligands
| Asymmetric Reaction | Catalyst/Ligand Type | Chiral Moiety | Enantiomeric Excess (ee) |
| Isomerization of Cyclohexenones | Chiral Diamine Organocatalyst | Cinchona alkaloid with aniline | Up to 98% ee |
| Addition of Dimethylzinc to Benzaldehyde | Chiral Ligand for Zinc | N-methylephedrine | Enantiodivergent behavior observed chemrxiv.org |
This table illustrates the application of chiral amines in asymmetric catalysis, a principle that could be extended to chiral versions of this compound.
Applications in Materials Science and Polymer Chemistry
Use as Monomers or Building Blocks in Polymer Synthesis
While specific studies detailing the polymerization of N-(2-methoxycyclohexyl)aniline are not widely documented, the broader class of aniline (B41778) derivatives is extensively used in polymer synthesis. rsc.orgyufenggp.com Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a well-known conducting polymer. nih.govijcmas.com The process typically involves the oxidation of the aniline monomer, leading to the formation of a polymer chain. iarjset.comresearchgate.net
The substitution on the aniline nitrogen or the aromatic ring significantly influences the properties of the resulting polymer. nih.gov In the case of this compound, the bulky and electron-donating N-cyclohexyl group is expected to affect the polymerization process and the final polymer's characteristics. The methoxy (B1213986) group adds a polar functional group, which could enhance solubility and provide a site for further chemical modification.
The general mechanism for the polymerization of aniline derivatives involves the formation of radical cations, which then couple to form dimers and eventually longer polymer chains. researchgate.net The presence of the N-cyclohexyl substituent may sterically hinder the coupling reactions, potentially leading to polymers with lower molecular weights or different morphologies compared to unsubstituted polyaniline. rsc.org However, these modifications can also lead to polymers with improved solubility in common organic solvents, a significant advantage for processability. rsc.orgnih.gov
Table 1: Potential Polymerization Characteristics of this compound
| Property | Expected Influence of N-(2-methoxycyclohexyl) group | Rationale |
|---|---|---|
| Polymerization Rate | Potentially slower | Steric hindrance from the bulky cyclohexyl group may impede monomer coupling. |
| Solubility | Enhanced | The non-polar cyclohexyl group and polar methoxy group can improve solubility in a wider range of solvents. rsc.org |
| Conductivity | Likely lower than PANI | The N-substituent can disrupt the π-conjugation along the polymer backbone, reducing electrical conductivity. |
| Processability | Improved | Enhanced solubility allows for easier processing into films and coatings. nih.gov |
Research on other N-substituted anilines has shown that it is possible to synthesize soluble and functional polymers. For instance, a series of N-substituted poly(β-haloallylaniline)s have been successfully synthesized and characterized, demonstrating the versatility of N-substituted aniline monomers. rsc.org These findings suggest that this compound could serve as a valuable monomer for creating novel functional polymers with tailored properties.
Development of Functional Materials Incorporating N-Cyclohexylaniline Scaffolds
The N-cyclohexylaniline scaffold is a key structural motif in the design of various functional materials. Its derivatives are explored for applications ranging from organic electronics to chemical sensors. The incorporation of a cyclohexyl group into the aniline structure can impart desirable properties such as increased thermal stability and altered electronic characteristics.
Functional materials based on N-cyclohexylaniline can be synthesized through various chemical strategies, including cross-coupling reactions. uni-rostock.de These methods allow for the creation of complex molecular architectures with specific functionalities. For example, palladium-catalyzed reactions have been employed to synthesize novel heterocyclic compounds from N-cyclohexylaniline derivatives, which exhibit interesting fluorescence properties and have potential as selective inhibitors for enzymes. uni-rostock.de
The methoxy group in this compound can play a crucial role in the development of functional materials. It can act as a hydrogen bond acceptor, influencing the self-assembly and packing of the molecules in the solid state. This, in turn, can affect the material's bulk properties, such as its optical and electronic behavior.
Table 2: Examples of Functional Materials Derived from Aniline/Cyclohexylamine (B46788) Scaffolds
| Material Type | Precursor/Scaffold | Potential Application | Reference |
|---|---|---|---|
| Fluorescent Heterocycles | N-Cyclohexylaniline | Organic Light-Emitting Diodes (OLEDs), Sensors | uni-rostock.de |
| Conducting Polymers | Aniline Derivatives | Antistatic coatings, Sensors, Batteries | ijcmas.com |
| Polyurethanes | 2,4-bis(p-aminobenzyl)aniline | Coatings, Foams | google.com |
The synthesis of anilines and indoles from cyclohexanones further highlights the versatility of the cyclohexyl scaffold in creating functional aromatic compounds. researchgate.net This synthetic route provides access to a wide range of substituted anilines that can be used as building blocks for more complex materials.
Investigation of this compound in Surface Chemistry and Coating Applications
The application of organic molecules in surface chemistry and coatings often depends on their ability to adsorb onto a surface and form a stable, functional layer. byjus.com The chemical structure of this compound suggests its potential utility in these areas. The aniline part of the molecule can interact with various surfaces through π-π stacking or hydrogen bonding, while the cyclohexyl group can influence the packing and orientation of the molecules in the adsorbed layer.
The methoxy group can provide an additional point of interaction with surfaces, particularly those with hydroxyl groups or other polar functionalities. This could lead to the formation of well-ordered self-assembled monolayers, which are of interest for modifying the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. rsc.org
In the context of coatings, aniline and its derivatives have been used to prepare protective and functional coatings. googleapis.com For example, polyaniline coatings are known for their anti-corrosion properties on metals. While the conductivity of a polymer derived from this compound might be lower, it could still offer good barrier properties. Furthermore, the improved solubility could make it a suitable component in paint and coating formulations. chemball.com The use of related compounds like 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine in the preparation of non-discoloring polyurethane coatings demonstrates the utility of cyclohexylamine derivatives in this industry. google.com
The study of surface chemistry involves understanding the interactions at interfaces, which can be solid-liquid, solid-gas, or liquid-gas. byjus.com The amphiphilic nature of this compound, with its aromatic, aliphatic, and polar components, could lead to interesting behavior at such interfaces, potentially finding use as a surfactant or a component in emulsion polymerization. iarjset.com
Future Research Directions and Emerging Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving from traditional trial-and-error methodologies to predictive, data-driven approaches. nih.govresearchgate.net For N-(2-methoxycyclohexyl)aniline and its derivatives, these computational tools offer significant potential.
ML algorithms, particularly deep neural networks and graph neural networks, can be trained on large datasets of chemical reactions to predict the outcomes of synthetic routes. nih.govzenodo.org For instance, an ML model could be developed to optimize the synthesis of this compound via reductive amination or Buchwald-Hartwig amination. The model could predict yield and purity by analyzing variables such as catalyst type, solvent, temperature, and reaction time, thereby reducing experimental effort and resource consumption. researchgate.net
Furthermore, generative AI models can design novel derivatives of this compound with specific desired properties (e.g., enhanced catalytic activity, specific biological interactions, or improved material characteristics). researchgate.net By learning the relationship between chemical structure and activity from existing data, these models can propose new molecules with a high probability of success for a given application. zenodo.orgresearchgate.net This is particularly relevant for generating candidates for drug discovery or specialized materials. nih.govresearchgate.net
Table 1: Hypothetical ML-Based Optimization of this compound Synthesis This interactive table illustrates how a machine learning model could predict and optimize the yield of a key synthetic step.
| Catalyst System | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |
| Pd(OAc)₂ / BINAP | Toluene (B28343) | 100 | 85.2 | 84.5 |
| Pd₂(dba)₃ / XPhos | Dioxane | 110 | 92.7 | 91.9 |
| CuI / L-proline | DMSO | 90 | 78.4 | 77.1 |
| NiCl₂(dppp) | THF | 80 | 65.1 | 66.3 |
Exploration of Novel Reaction Conditions (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient reaction pathways. Photoredox catalysis and electrochemistry represent two such frontiers that could be applied to the synthesis of this compound. researchgate.net
Photoredox Catalysis: This method uses visible light to initiate redox reactions, often under mild conditions. A potential photoredox pathway to this compound could involve the light-induced coupling of an appropriate cyclohexyl precursor with an aniline (B41778) derivative, avoiding the need for high temperatures or stoichiometric, and often hazardous, chemical oxidants or reductants.
Electrochemistry: Electrochemical synthesis uses electrical current to drive chemical reactions, offering precise control over redox potentials. nih.gov An electrochemical approach could enable the C-N bond formation in this compound with high selectivity and efficiency. beilstein-journals.org This technique is particularly attractive for its green credentials, as it replaces chemical reagents with electrons and can often be performed in environmentally benign solvents. researchgate.net
Table 2: Comparative Analysis of Synthetic Routes to this compound This table compares traditional methods with potential novel electrochemical approaches.
| Synthetic Method | Key Reagents / Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Traditional Reductive Amination | 2-Methoxycyclohexanone (B1203222), Aniline, NaBH₃CN | 70-85% | Well-established, reliable | Use of stoichiometric, hazardous reducing agents |
| Buchwald-Hartwig Amination | 2-Methoxycyclohexyl halide, Aniline, Pd-catalyst | 80-95% | High yield, good scope | Cost of palladium catalyst, potential metal contamination |
| Proposed Electrochemical Synthesis | 2-Methoxycyclohexanol, Aniline, Electrolysis | 80-90% (Predicted) | Metal-free, reagent-less, precise control nih.gov | Requires specialized equipment, optimization needed |
| Proposed Photoredox Synthesis | Cyclohexene, Methoxy (B1213986) source, Aniline, Photocatalyst | 75-85% (Predicted) | Mild conditions, sustainable energy source researchgate.net | Catalyst screening required, potential for side reactions |
Advanced Characterization Techniques for In-situ Reaction Monitoring
Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediate formation, and byproduct generation. Advanced, real-time characterization techniques, often grouped under Process Analytical Technology (PAT), are critical for achieving this.
In-situ spectroscopic methods allow chemists to "watch" a reaction as it happens without disturbing the system. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. For the synthesis of this compound, these tools could monitor the consumption of reactants (e.g., 2-methoxycyclohexanone and aniline) and the formation of the product in real-time. This data enables precise determination of reaction endpoints, identifies the formation of transient intermediates, and helps to build kinetic models for process optimization and scale-up. impactfactor.org
Table 3: Application of In-situ Analytical Techniques for Synthesis Monitoring This table outlines how different real-time monitoring tools could be used to optimize the synthesis of this compound.
| Technique | Parameter Monitored | Information Gained | Impact on Synthesis |
| In-situ FTIR (ReactIR) | Concentration of carbonyl (reactant) and C-N bond (product) | Real-time reaction kinetics, detection of reaction endpoint | Prevents over-processing, minimizes byproduct formation |
| In-situ NMR | Structural information on all soluble species | Unambiguous identification of intermediates and byproducts | Elucidation of reaction mechanism, impurity profiling |
| Raman Spectroscopy | Changes in molecular vibrations | Monitoring of solid-phase catalysts or crystalline product formation | Control over catalyst stability and product polymorphism |
| Calorimetry | Heat flow of the reaction | Thermodynamic data, detection of exothermic events | Ensures reaction safety during scale-up, process control |
Broadening the Scope of Applications in Interdisciplinary Scientific Fields
While this compound may have established roles, its unique structure makes it a candidate for exploration in other scientific areas. Future research should focus on leveraging its distinct chemical features for novel applications.
Materials Science: The aniline moiety is a well-known precursor for conductive polymers like polyaniline. Incorporating the 2-methoxycyclohexyl group could modulate the polymer's properties, potentially improving its solubility in organic solvents, altering its conductivity, or introducing chiral characteristics for specialized electronic or sensing applications.
Medicinal Chemistry: The scaffold of this compound can be considered a privileged structure. The cyclohexane (B81311) ring provides a three-dimensional geometry that can be exploited for stereospecific interactions with biological targets, while the aniline group serves as a versatile handle for further functionalization. It could serve as a starting point for the synthesis of new libraries of compounds to be screened against various therapeutic targets, such as kinases or G-protein coupled receptors.
Asymmetric Catalysis: The chiral nature of this compound (arising from the substituted cyclohexane ring) makes it an attractive ligand scaffold for asymmetric metal catalysis. Future work could involve its incorporation into novel catalyst systems designed to control the stereochemical outcome of important chemical transformations, providing access to enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Table 4: Potential Interdisciplinary Applications and Research Focus This table summarizes potential new areas of application for this compound.
| Interdisciplinary Field | Potential Application | Rationale | Research Focus |
| Materials Science | Monomer for functional polymers | Introduce chirality and solubility to conductive polymers | Synthesis and characterization of polymers; study of electronic and optical properties. |
| Medicinal Chemistry | Scaffold for drug discovery | 3D structure for specific binding; versatile functionalization handle | Design and synthesis of compound libraries; screening for biological activity. |
| Asymmetric Catalysis | Chiral ligand for metal complexes | Stereochemically defined scaffold for inducing enantioselectivity | Synthesis of metal complexes; testing catalytic performance in asymmetric reactions. |
| Supramolecular Chemistry | Building block for macrocycles | Potential for forming host-guest complexes or self-assembled structures researchgate.net | Design and synthesis of macrocyclic structures; study of binding properties. |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-methoxycyclohexyl)aniline with high purity?
- Methodological Answer : A regioselective approach involves ZnBr₂/Oxone-mediated ipso-cyclization of precursor aniline derivatives in a mixed solvent system (e.g., acetonitrile/water). For example, details the use of ZnBr₂ (10 mol%) and Oxone (2 equiv) at 80°C for 12 hours, yielding spirocyclic intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Confirm regioselectivity using ¹H NMR and LC-MS to validate structural integrity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to EN 166(EU) or NIOSH(US) standards:
- PPE : Safety glasses, full-face visor for large-scale handling, and gloves compliant with EN 374 (e.g., nitrile or neoprene).
- Ventilation : Use fume hoods for aerosol generation. For low exposure, employ P1 (EU) or P95 (US) respirators; for higher exposure, use ABE1P3D (EU) or OV/AG/P99 (US) respirators .
- First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation if irritation persists .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Post-synthesis purification combines liquid-liquid extraction (e.g., dichloromethane/water) followed by recrystallization in ethanol or methanol. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization). For crystalline derivatives, refine structures using SHELXL to resolve residual electron density .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from dynamic conformational changes or solvent-induced shifts . Perform variable-temperature (VT) ¹H NMR (e.g., 25°C to −60°C in CDCl₃) to detect rotameric equilibria. Compare with DFT calculations (B3LYP/6-31G*) to model expected chemical shifts. Cross-validate using NOESY to identify spatial proximities .
Q. What advanced techniques are used for structural elucidation via X-ray crystallography?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1 (≤5%) and wR2 (≤10%) metrics.
Example: used similar methods for tin(IV) complexes, highlighting the role of hydrogen bonding in lattice stabilization .
Q. What mechanistic insights explain the radical ipso-cyclization pathway in related aniline derivatives?
- Methodological Answer : ZnBr₂/Oxone systems generate sulfate radical anions (SO₄⁻•) , initiating a radical cascade. EPR spectroscopy with DMPO spin-trapping confirms radical intermediates. Kinetic studies (e.g., rate vs. [Oxone]) support a regioselective ipso-attack , as shown in for spirocyclic lactam formation .
Q. How do HPLC and GC-MS compare for analyzing trace impurities in this compound?
- Methodological Answer :
- HPLC : Optimal for polar impurities (e.g., unreacted aniline). Use a C18 column with UV detection at 254 nm.
- GC-MS : Ideal for volatile byproducts (e.g., methoxycyclohexane). Employ DB-5MS column (30 m × 0.25 mm) and EI ionization.
Reference: validated phenol derivatives using GC-MS with surrogate standards (e.g., phenol-d₆) .
Q. How does solvent polarity affect the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies :
Q. Can computational modeling predict the reactivity of this compound in electrophilic substitutions?
Q. What strategies address regioselectivity challenges in functionalizing the cyclohexyl ring?
- Methodological Answer :
- Steric Control : Introduce bulky directing groups (e.g., tert-butyl) to bias substitution.
- Catalytic Directing : Use Pd(OAc)₂ with bidentate ligands (e.g., 8-aminoquinoline) for C-H activation at specific positions.
Example: achieved spirocyclization via regioselective radical addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
